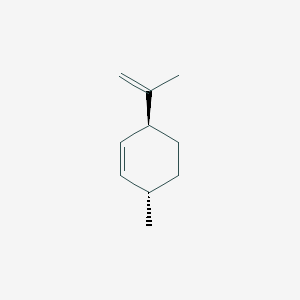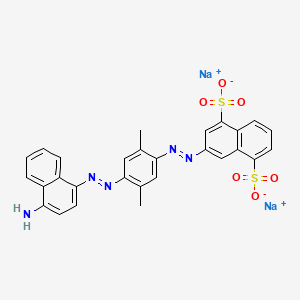
1,5-Pentanediamine, 2-methyl-N,N'-bis(2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- typically involves the reaction of 1,5-pentanediamine with 2-methylpropanal under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the imine bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under specific conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy formulations.
Mechanism of Action
The mechanism of action of 1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s imine groups allow it to act as a ligand, facilitating coordination with metals and other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylpentane-1,5-diamine: Similar in structure but lacks the imine groups.
1,5-Diamino-2-methylpentane: Another related compound with different functional groups.
2-Methyl-1,5-pentanediamine: Shares the pentanediamine backbone but differs in substituents.
Uniqueness
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- is unique due to its imine groups, which provide distinct reactivity and coordination properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical interactions and stability .
Properties
CAS No. |
164002-60-2 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
2-methyl-N-[4-methyl-5-(2-methylpropylideneamino)pentyl]propan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-12(2)9-15-8-6-7-14(5)11-16-10-13(3)4/h9-10,12-14H,6-8,11H2,1-5H3 |
InChI Key |
CULMXDVDAHOHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NCCCC(C)CN=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


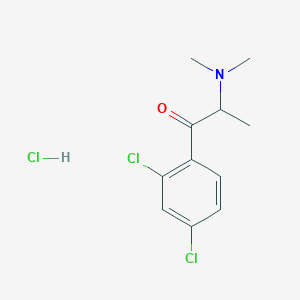
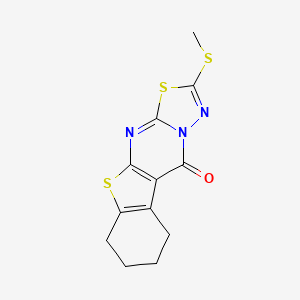
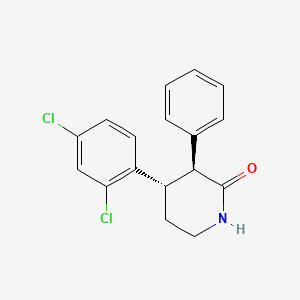

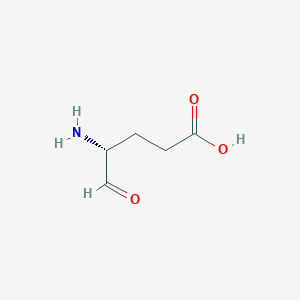
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
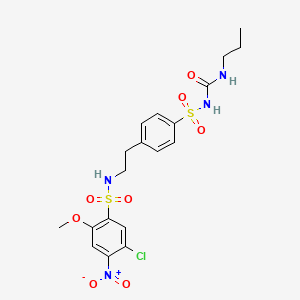
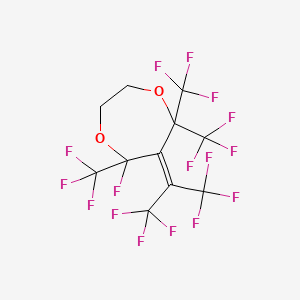

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


